S-Propyl-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-propylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAGBMYUYFBZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65309-79-7, 1115-93-1 | |
| Record name | S-Propylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065309797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Propyl-L-cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Bioconversion Pathways of S Propyl L Cysteine
General Sulfur Assimilation and Cysteine Biosynthesis in Plants
The journey of sulfur in plants begins with the uptake of inorganic sulfate (B86663) (SO₄²⁻) from the soil by the roots through specialized sulfate transporters. mdpi.commdpi.com This sulfate is then translocated, primarily to the leaves, where it undergoes assimilation into organic compounds. mdpi.com The process is energy-dependent and involves several key steps:
Activation: Sulfate is activated by ATP to form adenosine (B11128) 5'-phosphosulfate (APS). mdpi.comoup.com
Reduction: APS is then reduced to sulfite (B76179) (SO₃²⁻) by the enzyme APS reductase. Subsequently, sulfite is further reduced to a sulfide (B99878) ion (S²⁻) by sulfite reductase. mdpi.com
Incorporation: The resulting sulfide is incorporated into the amino acid O-acetylserine (OAS) to form L-cysteine. mdpi.comslideshare.net This final step of sulfur assimilation is catalyzed by the enzyme O-acetylserine (thiol) lyase and represents a critical convergence point of carbon, nitrogen, and sulfur metabolic pathways. oup.comnih.gov
L-cysteine, the first organic product of this pathway, serves as the foundational sulfur-containing amino acid for the synthesis of a multitude of other essential biomolecules, including methionine and the ubiquitous tripeptide glutathione (B108866). mdpi.commdpi.comnih.gov
γ-Glutamyl Peptide Pathway as Biosynthetic Intermediates
A primary route for the biosynthesis of S-alk(en)yl-L-cysteine derivatives, including S-propyl-L-cysteine, in Allium species involves the γ-glutamyl peptide pathway. oup.comcapes.gov.br In this pathway, glutathione (γ-glutamyl-cysteinyl-glycine) acts as a key starting molecule. tandfonline.comashs.org The general proposed sequence involves the S-alk(en)ylation of the cysteine residue within the glutathione molecule. oup.comfrontiersin.org This is followed by enzymatic steps that sequentially remove the glycyl and γ-glutamyl residues. oup.com Pulse-chase experiments using radiolabelled sulfate have shown that the label rapidly appears in γ-glutamyl peptides, supporting their role as intermediates in the formation of S-alk(en)yl-L-cysteine sulfoxides. capes.gov.br
Role of S-2-Carboxypropyl Glutathione
A crucial intermediate in the biosynthesis of this compound and other related compounds in onion and garlic is S-2-carboxypropyl glutathione. oup.comtandfonline.com This compound is formed from the conjugation of glutathione with methacrylic acid, which itself is derived from the catabolism of the amino acid valine. nih.govitjfs.com The presence of radiolabelled S-2-carboxypropyl glutathione following the administration of labeled valine provides strong evidence for its role as a precursor. oup.comnih.gov It is considered an intermediate in the formation of the propyl, propenyl, and allyl side chains of the various cysteine sulfoxides found in Allium. oup.com
Formation of γ-Glutamyl-S-Propyl-L-cysteine
Following the formation of S-alk(en)ylated glutathione conjugates, the pathway proceeds with the removal of amino acid residues. One proposed route involves the removal of the glycine (B1666218) residue from the S-alk(en)ylated glutathione, leading to the formation of a γ-glutamyl-S-alk(en)yl-L-cysteine dipeptide. oup.comfrontiersin.org Specifically for the propyl derivative, γ-glutamyl-S-propyl-L-cysteine would be formed. This intermediate is a direct precursor in the pathway. There is a strong positive correlation observed between γ-glutamyl-S-propyl cysteine and its sulfoxide (B87167), further supporting its role as an intermediate. mdpi.com The removal of the γ-glutamyl group from these dipeptides is catalyzed by γ-glutamyl transpeptidase enzymes. oup.comtandfonline.com
Enzymatic Steps in S-Alkylation of L-Cysteine
The formation of the sulfur-carbon bond, or S-alkylation, is a critical step in this biosynthetic pathway. While the γ-glutamyl peptide pathway involves the alkylation of the cysteine residue within glutathione, alternative routes have also been proposed. tandfonline.comnih.gov One such alternative suggests the direct S-alkylation of L-cysteine itself, without proceeding through a glutathione conjugate. nih.gov For instance, studies have shown that onion and garlic tissue cultures can synthesize this compound sulfoxide (PCSO) when supplied with propyl thiol or this compound. oup.com This indicates that the enzymatic machinery exists within the plant cells to directly utilize this compound for sulfoxide synthesis. The enzymes responsible for these direct S-alkylation reactions are not fully characterized but are a key area of research in understanding the diversity of sulfur compounds in Allium.
Formation of this compound Sulfoxide (Propiin)
The final steps in the biosynthesis of the characteristic flavor precursors of Allium species involve the oxidation of the sulfur atom in S-alk(en)yl-L-cysteine derivatives to form their corresponding sulfoxides. tandfonline.comnih.gov
Oxidation of this compound to this compound Sulfoxide
This compound is oxidized to form this compound sulfoxide, also known as propiin. mdpi.comnih.gov This oxidation step is a crucial transformation, converting the cysteine derivative into its corresponding sulfoxide, which is a key flavor precursor in onions and related species. oup.comashs.org The enzyme responsible for this S-oxidation in the biosynthesis of S-allyl-L-cysteine sulfoxide (alliin) has been identified as a flavin-containing monooxygenase (FMO), and it is likely that a similar enzyme catalyzes the oxidation of this compound. nih.govnih.gov The order of events—whether oxidation occurs before or after the removal of the γ-glutamyl group from the γ-glutamyl peptide intermediate—can vary. oup.commdpi.com However, pathways exist where this compound is a direct substrate for oxidation to propiin. unav.eduresearchgate.net
Influence of Environmental Factors on Biosynthesis
Nutrient Availability
The availability of sulfur (S) and nitrogen (N) in the soil or growth medium is a primary determinant of ACSO production. ashs.org Sulfur, absorbed by the plant as sulfate (SO₄²⁻), is the foundational element for the synthesis of all organosulfur compounds, including this compound. nih.govmdpi.com Research has demonstrated that S and N fertility interact to modulate the flavor biosynthetic pathway in onions. ashs.org
Studies using hydroponic cultures have shown that at low levels of either sulfate or nitrogen, the concentrations of most flavor precursors and their peptide intermediates are significantly diminished. ashs.org While sulfur fertility appears to have a more pronounced influence on the accumulation of trans-S-1-propenyl-L-cysteine sulfoxide (the primary onion lachrymatory factor precursor), nitrogen availability has a greater impact on S-methyl-L-cysteine sulfoxide levels. ashs.org
The presence of selenium (Se), an element chemically similar to sulfur, can also impact the biosynthetic pathway. In experiments with onion cultivars grown in a selenium-enriched nutrient solution, the concentration of (+)-S-propyl-L-cysteine sulfoxide was lower in two of the four cultivars tested. ashs.org This effect is thought to be similar to the plant's response to low-sulfur conditions, suggesting that high selenium uptake can create a semblance of sulfur stress within the flavor pathway. ashs.org
Temperature
The following table summarizes key research findings on how specific environmental factors influence the biosynthesis and accumulation of this compound and related compounds.
| Selenium (Se) Treatment | Decreased concentration observed in two of four tested onion cultivars. ashs.org | (+)-S-propyl-L-cysteine sulfoxide (PCSO) |
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 9792556 |
| This compound sulfoxide (Propiin) | 440475 |
| S-Methyl-L-cysteine sulfoxide (Methiin) | 162121 |
| trans-S-1-Propenyl-L-cysteine sulfoxide (Isoalliin) | 656578 |
| S-Allyl-L-cysteine sulfoxide (Alliin) | 65029 |
| Glutathione | 124886 |
| L-Cysteine | 5862 |
| Sulfate | 1117 |
Enzymatic Transformations Involving S Propyl L Cysteine
C-S Lyases (Alliinase, β-CSLs) and their Substrate Specificity
C-S lyases, such as alliinase (EC 4.4.1.4) and β-cystathionase (β-CSL), are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes responsible for cleaving the Cβ-Sγ bond in S-substituted L-cysteine derivatives. nih.govtandfonline.com Alliinase, notably found in Allium species, is localized in the cell's vacuole, while its substrates, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), reside in the cytoplasm. spandidos-publications.comacs.org Disruption of the plant tissue brings the enzyme and substrate into contact, initiating the cleavage reaction. spandidos-publications.comacs.org
These enzymes exhibit broad substrate specificity. Alliinase from Petiveria alliacea has been shown to react with a variety of Cys sulfoxides, including those with aromatic, aliphatic, and alkenyl substituents. spandidos-publications.com Similarly, C-S lyases from the mushroom Lentinus edodes can act on several S-alkyl-L-cysteine sulfoxides, including the S-methyl, S-ethyl, and S-propyl variants, though their apparent Km values for these substrates are in the mM range. researchgate.net While alliinase from Allium species can utilize various ACSOs, the highest specific activity is often observed with (+)-S-(2-propenyl)-L-cysteine sulfoxide (B87167) (alliin). researchgate.netashs.orgnih.gov Notably, (+)-S-Propyl-L-cysteine sulfoxide (propiin) is found in only a few, not closely related, Allium species. researchgate.netashs.orgd-nb.infothieme-connect.com The activation energy for the cleavage of (+)-S-propyl-L-cysteine sulfoxide by leek alliinase has been determined to be 54 kJ mol−1. nih.gov
The primary enzymatic reaction involving S-Propyl-L-cysteine sulfoxide is its cleavage by alliinase. This β-elimination reaction leads to the formation of an unstable intermediate, S-propyl-sulfenic acid. spandidos-publications.com This highly reactive molecule then undergoes a rapid, non-enzymatic condensation with another molecule of its kind to form dipropyl thiosulfinate. Dipropyl thiosulfinate is a volatile sulfur compound that contributes to the characteristic aroma of certain processed Allium vegetables.
The enzymatic conversion of propiin to dipropyl thiosulfinate is a key step in flavor generation. While alliinase from garlic, which does not naturally contain propiin, can still act on this substrate to form S-propyl propanethiosulfinate, highlighting the enzyme's broad specificity. spandidos-publications.com
The enzymatic hydrolysis of S-alk(en)yl-L-cysteine sulfoxides, including this compound sulfoxide, by alliinase yields not only the volatile sulfur compounds but also two consistent non-flavor by-products: pyruvate (B1213749) and ammonia. nih.govashs.org The cleavage reaction breaks down the L-cysteine backbone of the substrate. nih.gov The resulting α-aminoacrylic acid intermediate is unstable and subsequently hydrolyzes to form pyruvic acid and ammonia. nih.gov The formation of pyruvate is a stable and quantifiable product, often used to measure alliinase activity in laboratory assays.
Reaction Summary: Alliinase Cleavage of this compound Sulfoxide
| Substrate | Enzyme | Primary Products | By-products |
|---|---|---|---|
| This compound sulfoxide | Alliinase (C-S Lyase) | S-propyl-sulfenic acid (intermediate) -> Dipropyl thiosulfinate | Pyruvate, Ammonia |
This table summarizes the enzymatic cleavage of this compound sulfoxide by alliinase.
Role of Microbial β C-S Lyases in Metabolism
Microbial β C-S lyases (EC 4.4.1.8) play a significant role in the metabolism of sulfur-containing amino acids. nih.govtandfonline.com In bacteria like E. coli and B. subtilis, these enzymes are part of the transsulfuration pathway, converting cysteine to methionine. tandfonline.com However, many of these enzymes have a broad substrate range and can catalyze the β-elimination of various L-cysteine derivatives, including S-methyl-, S-ethyl-, and this compound. nih.govtandfonline.com This reaction breaks the Cβ-Sγ bond to produce the corresponding thiol (in this case, propanethiol), along with pyruvate and ammonia. nih.gov
Bacteria present in the human oral cavity and gastrointestinal tract possess β-C-S lyase activity and are capable of metabolizing dietary S-alkyl-cysteine conjugates. For instance, anaerobic bacteria in saliva, such as Fusobacterium nucleatum, are involved in the enzymatic degradation of precursors like S-(1-propyl)-L-cysteine, leading to the formation of thiols that contribute to oral aroma. nih.gov This microbial metabolism is a key source of volatile sulfur compounds generated from dietary sources.
Methionine γ-Lyase Activity with this compound Sulfoxide
Methionine γ-lyase (MGL, EC 4.4.1.11), another pyridoxal 5'-phosphate-dependent enzyme, also demonstrates activity towards this compound sulfoxide (propiin). MGL can catalyze the β-elimination reaction of various S-alk(en)yl-L-cysteine sulfoxides to produce thiosulfinates.
Research has shown that a specific mutant form of the enzyme, C115H MGL, is particularly effective at cleaving S-alk(en)yl-L-cysteine sulfoxides. In fact, C115H MGL cleaves (±)-propiin at a higher rate compared to other sulfoxides like alliin (B105686) or methiin. This enzymatic reaction breaks down propiin to produce dipropyl thiosulfinate, a compound which has been investigated for its cytotoxic properties. Unlike plant alliinases that preferentially cleave the naturally occurring (+)-diastereomers, the C115H MGL mutant can decompose both (+) and (-) diastereomers of S-alk(en)yl-L-cysteine sulfoxides equally.
Kinetic Parameters of C115H MGL-Dz with Propiin
| Parameter | Value | Reference |
|---|---|---|
| Km (mM) | 0.8 ± 0.1 | |
| kcat (s-1) | 16.0 ± 0.5 | |
| kcat/Km (s-1mM-1) | 20.0 |
This table displays the steady-state kinetic parameters for the β-elimination reaction of propiin (this compound sulfoxide) catalyzed by C115H MGL-Dz.
Cysteine Desulfhydrase Reactions and Potential for Synthesis
Cysteine desulfhydrase (EC 4.4.1.1) is an enzyme known to catalyze the degradation of L-cysteine into pyruvate, ammonia, and hydrogen sulfide (B99878). However, this enzyme can also catalyze the reverse reaction, as well as β-replacement reactions, providing a pathway for the synthesis of S-substituted cysteine derivatives.
Studies using cysteine desulfhydrase from Aerobacter aerogenes have demonstrated the synthesis of S-alkyl-L-cysteine from pyruvate, ammonia, and an appropriate alkyl-mercaptan. Specifically, this compound can be synthesized when propyl mercaptan is used as the substrate. This synthetic reaction proceeds optimally at a high pH, around 10. Similarly, tryptophanase (TnaA) from E. coli, which has been identified as the enzyme responsible for S-allyl-L-cysteine formation, can also synthesize a range of S-substituted cysteines, including this compound. These enzymatic synthesis methods offer a biocatalytic route to produce this compound and other related compounds from simple, readily available precursors.
Metabolic Fate and Biotransformation of S Propyl L Cysteine in Biological Systems
Biological Absorption and Distribution
While direct pharmacokinetic data on S-Propyl-L-cysteine is limited, studies on structurally similar S-alk(en)yl-l-cysteines, such as S-allyl-l-cysteine (SAC) and S-1-propenyl-l-cysteine (S1PC), provide valuable insights. These related compounds demonstrate high oral bioavailability, ranging from 88% to over 100% in animal models like rats and dogs, suggesting that SPC is also likely to be well-absorbed from the gastrointestinal tract. mdpi.comnih.govresearchgate.net Following the oral administration of a radiolabeled analogue, S-propargyl-cysteine, radioactivity was widely distributed in various tissues in rats, including the kidney, heart, and brain. researchgate.net
Pathways of Metabolism (e.g., in vivo studies)
Once absorbed, this compound undergoes extensive metabolism. In vivo studies in rats have been instrumental in identifying its various metabolic byproducts. nih.gov The metabolic transformations primarily involve N-acetylation, oxidation, hydroxylation, and carboxylation. nih.govoup.com
A primary metabolic route for this compound is its conversion to N-Acetyl-S-Propyl-L-cysteine. nih.govoup.com This process, known as mercapturic acid formation, is a major detoxification pathway for many xenobiotic and endobiotic compounds. tandfonline.com The reaction is catalyzed by the enzyme cysteine-S-conjugate N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine moiety. genome.jp N-Acetyl-S-Propyl-L-cysteine, also known as propylmercapturic acid, has been identified as the major metabolite of this compound in rats and is a known urinary biomarker for exposure to substances like 1-bromopropane (B46711), which are metabolized to SPC. nih.govoup.comscbt.com
Oxidation represents another significant metabolic pathway for this compound. The sulfur atom in the cysteine molecule is susceptible to oxidation, leading to the formation of this compound-S-oxide. nih.gov This sulfoxide (B87167) metabolite has been isolated from the urine of rats administered this compound. nih.gov Further oxidation of the N-acetylated metabolite can also occur, resulting in N-acetyl-S-(n-propyl)-L-cysteine-S-oxide, which has been identified in the urine of workers exposed to 1-bromopropane. oup.com
In vivo studies in rats have revealed that the propyl side chain of this compound can undergo hydroxylation and carboxylation. Several such metabolites have been identified in urine after administration of S-propyl[35S]cysteine: nih.gov
N-acetyl-S-(2-hydroxypropyl)cysteine
S-(2,3-dihydroxypropyl)cysteine
N-acetyl-S-(2-carboxyethyl)cysteine
S-(propylthio)lactate
These findings indicate a complex network of metabolic reactions that modify the structure of the parent compound. nih.gov
Interplay with Glutathione (B108866) Metabolism
The metabolism of this compound is intricately linked with glutathione (GSH), a critical antioxidant and a key molecule in detoxification pathways. mdpi.com The formation of this compound itself can be a result of the breakdown of S-propyl-glutathione, which is formed when glutathione conjugates with electrophilic propyl-containing compounds. oup.comtandfonline.com This glutathione S-conjugate is sequentially broken down to the corresponding cysteinyl-glycine and then the cysteine conjugate (this compound). tandfonline.com
Conversely, supplementation with this compound has been shown to increase glutathione levels in tissues and enhance the activity of glutathione-dependent antioxidant enzymes like glutathione peroxidase. mdpi.comnih.gov This suggests that SPC can contribute to the cellular pool of cysteine, which is the rate-limiting amino acid for glutathione synthesis, thereby bolstering the cell's antioxidant capacity. mdpi.com
Excretion Pathways
The metabolites of this compound are primarily eliminated from the body through urinary excretion. nih.govoup.com The formation of polar metabolites, such as the mercapturic acid conjugate (N-Acetyl-S-Propyl-L-cysteine) and various oxidized and hydroxylated derivatives, increases their water solubility, facilitating their removal by the kidneys. tandfonline.com Studies have confirmed the presence of N-Acetyl-S-Propyl-L-cysteine and other metabolites like this compound-S-oxide in the urine of rats treated with SPC. nih.gov In humans, N-acetylated metabolites of various organosulfur compounds from dietary sources like black garlic and onion have been detected in urine, indicating this is a common excretion route. nih.govunav.edunih.gov While a small amount of an analogue, S-propargyl-cysteine, was found unchanged in rat urine and bile, the vast majority is excreted as metabolites. researchgate.net
Biological Activities and Pharmacological Implications of S Propyl L Cysteine
Neuroprotective Effects
S-Propyl-L-cysteine has demonstrated notable neuroprotective properties in various experimental models. Its efficacy appears to be more potent than its well-studied analogue, S-allyl-L-cysteine (SAC), in certain contexts. wikipedia.orgwikipedia.orgciteab.com
Attenuation of β-Amyloid Induced Cytotoxicity
This compound has been shown to counteract the cell damage caused by β-amyloid (Aβ), a peptide centrally implicated in the pathology of Alzheimer's disease. In studies using nerve growth factor-differentiated PC12 cells, pretreatment with SPC significantly mitigated Aβ-induced cytotoxicity. fishersci.nlnih.gov This protective effect was evidenced by increased cell viability and a reduction in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. fishersci.nlnih.gov Furthermore, research indicates that SPC, along with related compounds, can decrease the production of Aβ in the brains of D-galactose-induced aging mice, suggesting a multi-faceted approach to combating amyloid-related pathology. wikipedia.orgwikipedia.org
Protection against Endoplasmic Reticulum Stress-Induced Neurotoxicity
The compound offers significant protection against neurotoxicity induced by endoplasmic reticulum (ER) stress, a condition involved in several neurodegenerative diseases. wikipedia.orgwikipedia.orgciteab.com In cultured hippocampal neurons, this compound exhibited the most potent neuroprotective activity against ER stress among several tested derivatives of S-allyl-L-cysteine (SAC). citeab.comuni.lumpg.de Interestingly, the protective mechanism of SPC in this context appears to differ from that of SAC. While SAC's neuroprotection is partly attributed to the inhibition of the enzyme µ-calpain, the more potent effects of SPC are independent of calpain inhibition. citeab.comuni.luwikidata.org
Modulation of Inflammatory Cytokines
A key aspect of this compound's neuroprotective action involves its ability to modulate inflammation. In PC12 cells challenged with β-amyloid, pretreatment with SPC significantly suppressed the mRNA expression and protein production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). fishersci.nlnih.gov This anti-inflammatory effect points to its potential to curb the chronic inflammation associated with neurodegenerative conditions.
Impact on Mitochondrial Membrane Potential and DNA Fragmentation
This compound also exerts its protective effects at the subcellular level, specifically by preserving mitochondrial health and preventing DNA damage. In the face of β-amyloid-induced toxicity, SPC pretreatment was shown to significantly maintain the mitochondrial membrane potential (MMP), which is crucial for cellular energy production and viability. fishersci.nlnih.gov Concurrently, it lowered DNA fragmentation, a hallmark of apoptosis or programmed cell death. fishersci.nlnih.gov These actions collectively prevent the downstream catastrophic events of cell death cascades. fishersci.nl
Table 1: Effects of this compound (SPC) on β-Amyloid Induced Cytotoxicity in PC12 Cells
| Parameter | Effect of β-Amyloid Treatment | Effect of this compound Pretreatment | Reference |
| Cell Viability | Decreased | Significantly Enhanced | fishersci.nlnih.gov |
| LDH Activity | Increased | Lowered | fishersci.nl |
| Mitochondrial Membrane Potential | Decreased | Significantly Enhanced | fishersci.nlnih.gov |
| DNA Fragmentation | Increased | Lowered | fishersci.nlnih.gov |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Increased Production & mRNA Expression | Suppressed Production & mRNA Expression | fishersci.nl |
| Caspase-3 & Caspase-8 Activity | Enhanced | Attenuated Elevation | fishersci.nl |
Cardioprotective Effects
Beyond its neuroprotective capabilities, this compound has been identified as a compound with significant cardioprotective potential.
Modulation of Endogenous Hydrogen Sulfide (B99878) (H2S) Production
The cardioprotective effects of this compound are strongly linked to its role in modulating endogenous levels of hydrogen sulfide (H2S), a gaseous signaling molecule with protective functions in the cardiovascular system. epa.govguidetopharmacology.orgcenmed.com A study on an acute myocardial infarction rat model demonstrated that SPC, along with S-allyl-L-cysteine (SAC) and S-propargyl-L-cysteine (SPRC), confers cardioprotection by reducing the damaging effects of oxidative stress. epa.govguidetopharmacology.orgcenmed.comfishersci.ca This is achieved by modulating H2S levels and preserving the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD). epa.govcenmed.com The central role of H2S was confirmed when the protective effects of SPC were abolished by propargylglycine, a selective inhibitor of cystathionine-γ-lyase (CSE), a key enzyme in H2S production. epa.govguidetopharmacology.orgcenmed.com
Antioxidant Defense Mechanisms
This compound (SPC) is a sulfur-containing amino acid and a side-chain-modified derivative of S-allyl-L-cysteine (SAC), a well-known antioxidant compound found in garlic. thegoodscentscompany.comnih.gov The antioxidant properties of these compounds are a significant area of research. For instance, SAC has been shown to protect against oxidative damage through various mechanisms, including the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), the enhancement of enzymatic and non-enzymatic antioxidant levels, and the activation of the Nrf2 factor, a key regulator of cellular redox status. sigmaaldrich.com
While the antioxidant properties of SAC are well-documented, research suggests that for its derivatives like SPC, this may not be the sole mechanism explaining their beneficial effects. thegoodscentscompany.comnih.gov Studies on cultured hippocampal neurons indicated that the neuroprotective effects of SPC against endoplasmic reticulum stress-induced neurotoxicity are more potent than those of SAC. thegoodscentscompany.comnih.gov This enhanced effect was not blocked by antioxidant treatments, suggesting that the protective actions of SPC involve other mechanisms beyond direct antioxidant activity, possibly through the stimulation of different survival cascades. thegoodscentscompany.comnih.gov
Potential in Cancer Research
A novel strategy in cancer therapy involves using a targeted prodrug enzyme system to generate cytotoxic compounds directly at the tumor site, thereby minimizing systemic toxicity. aip.orgfishersci.fi One such system utilizes this compound sulfoxide (B87167), also known as propiin, as a non-toxic prodrug. researchgate.netuni.lu This system is a "pharmacological pair" consisting of two components:
The Enzyme: A modified form of methionine γ-lyase (C115H MGL) is conjugated with daidzein (B1669772) (C115H MGL-Dz), a phytoestrogen that can bind to receptors on certain cancer cells. uni.lufishersci.ca
The Prodrug: Propiin (this compound sulfoxide), the substrate for the enzyme. uni.lu
When this pharmacological pair is administered, the daidzein component targets and binds the enzyme conjugate to the surface of tumor cells. fishersci.ca The localized enzyme then catalyzes the breakdown of the subsequently administered and non-toxic propiin. aip.orguni.lu This enzymatic reaction produces dipropyl thiosulfinate, a potent cytotoxic agent, directly at the tumor, leading to the suppression of tumor growth. researchgate.netuni.lu This approach has demonstrated significant tumor growth inhibition in various cancer xenograft models in mice, including pancreatic, colon, and prostate cancers. uni.lufishersci.comwikipedia.org
The metabolite produced by the enzymatic breakdown of propiin, dipropyl thiosulfinate, possesses significant cytotoxic and antitumor properties. researchgate.netuni.luguidetopharmacology.org In vitro studies have confirmed its potent antiproliferative effects across a variety of human cancer cell lines. fishersci.firesearchgate.net Dipropyl thiosulfinate has been shown to inhibit the proliferation of cancer cells and induce apoptosis. aip.orgfishersci.figuidetopharmacology.org Its efficacy varies among different cancer types. For example, in one study, pancreatic cancer cells (Panc1 and MIA-PaCa-2) showed high sensitivity to the cytotoxic effects of dipropyl thiosulfinate. researchgate.net The compound also inhibits cell division, contributing to a decrease in the concentration of cells in the G2/M phase of the cell cycle. aip.org
The cytotoxic activity of dipropyl thiosulfinate, as measured by the half-maximal inhibitory concentration (IC50), has been quantified for several cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Panc1 | Pancreatic | 3.8 | aip.orguni.lu |
| MIA-PaCa2 | Pancreatic | 3.4 | uni.lu |
| 22Rv1 | Prostate | 5.4 | aip.orguni.lu |
| HT29 | Colon | 6.9 | uni.lufishersci.com |
| SW620 | Colon | 19.2 | researchgate.net |
| PC3 | Prostate | 51.2 | researchgate.net |
This table presents the IC50 values of dipropyl thiosulfinate against various human cancer cell lines, indicating its cytotoxic potency.
Anti-obesity Potential (via this compound Sulfoxide)
This compound sulfoxide, found in Allium plants like onions, has demonstrated potential as an anti-obesity agent. wikipedia.orgresearchgate.net Research has identified it as one of the key sulfur-containing compounds in onion extract responsible for inhibiting adipogenesis, the process by which fat cells (adipocytes) differentiate and develop. wikipedia.orgepa.gov
In vitro studies have shown that this compound sulfoxide can strongly inhibit the differentiation of white adipose cells. researchgate.netwikipedia.org Specifically, it has been observed to suppress lipid accumulation and inhibit the formation of oil drops within adipocytes. wikipedia.orgthegoodscentscompany.com This suggests that the anti-obesity effect of onion extract may be, in part, attributable to the action of this compound sulfoxide and other related organosulfur compounds. researchgate.netwikipedia.org
S Propyl L Cysteine Derivatives and Analogs in Research
N-Acetylated Derivatives (e.g., N-Acetyl-S-Propyl-L-cysteine)
N-acetylation of S-alkyl-L-cysteine compounds, such as the formation of N-Acetyl-S-Propyl-L-cysteine, is a common metabolic pathway and a strategy for creating prodrugs. The addition of an acetyl group to the nitrogen atom of the cysteine backbone can alter the compound's physicochemical properties, such as its lipophilicity and ability to cross cell membranes.
N-Acetyl-S-Propyl-L-cysteine is recognized as a mercapturic acid, which is a type of metabolite formed from the conjugation of xenobiotic compounds with glutathione (B108866). While specific in-depth research on the biological activities of isolated N-Acetyl-S-Propyl-L-cysteine is not as extensive as for its parent compound, its formation is a key step in the detoxification and excretion of certain substances. The synthesis of related N-acetylated cysteine derivatives has been explored for various therapeutic applications, including their use as mucolytic agents and antioxidants. acs.org
Sulfoxide (B87167) Derivatives (e.g., S-Propyl-L-cysteine Sulfoxide)
This compound sulfoxide, also known as propiin, is a naturally occurring sulfoxide of this compound. researchgate.net It is found in plants of the Allium genus, alongside other cysteine sulfoxides like S-methyl-L-cysteine sulfoxide (methiin) and S-allyl-L-cysteine sulfoxide (alliin). nih.gov These non-volatile, odorless compounds are the precursors to the characteristic flavors and aromas of onions and garlic. nih.gov
Research has shown that the relative abundance of these cysteine sulfoxides varies among different Allium species. While S-methyl-L-cysteine sulfoxide is often the most abundant, this compound sulfoxide is detected in several, though not all, species. Studies on the alliinase enzyme from various Allium species have indicated that it can act on different S-alk(en)yl-L-cysteine sulfoxides, with the highest specific activity often observed for alliin (B105686).
| Sulfoxide Derivative | Natural Occurrence | Role in Research |
|---|---|---|
| This compound Sulfoxide (Propiin) | Found in some Allium species. | Studied as a flavor precursor and for its interaction with the enzyme alliinase. |
| S-Allyl-L-cysteine Sulfoxide (Alliin) | Characteristic of garlic (A. sativum). | A well-studied flavor precursor and substrate for alliinase. |
| S-Methyl-L-cysteine Sulfoxide (Methiin) | Abundant in many Allium species. nih.gov | Contributes to the flavor of onions. nih.gov |
Analytical Methodologies for S Propyl L Cysteine Detection and Quantification
Chromatographic Techniques
Chromatography, coupled with mass spectrometry, is the cornerstone for the separation and identification of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), including S-Propyl-L-cysteine sulfoxide (B87167).
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for non-volatile amino acids like this compound sulfoxide, a derivatization step is necessary to increase their volatility and thermal stability.
A common method involves derivatization with tert-butyldimethylsilylation (TBDMS). nih.govnih.gov In this process, the target amino acids are converted into their tert-butyldimethylsilyl derivatives. nih.govnih.gov This silylates the amino and carboxyl groups, as well as an additional oxygen atom, allowing for separation on a nonpolar capillary column. nih.govnih.gov Mass spectrometry verification confirms the incorporation of three tert-butyldimethylsilyl groups. nih.govnih.gov Electron impact ionization typically results in a base peak fragment at m/z 302 (from the elimination of the amino acid side chain) and major peaks corresponding to the elimination of the tert-butyl function, such as m/z 464 for this compound sulfoxide. nih.govnih.gov This method demonstrates high sensitivity, with detection limits for some sulfoxides in the low nanogram range per injection. nih.govnih.gov
Table 1: GC-MS Derivatization and Detection of S-Alk(en)yl-L-cysteine Sulfoxides
| Compound | Derivatization Agent | Key Mass Fragment (m/z) | Detection Limit (per injection) |
|---|---|---|---|
| S-methyl-L-cysteine sulfoxide | TBDMS | 436 | 0.3 ng |
| This compound sulfoxide | TBDMS | 464 | 1.8 ng |
| S-propenyl-L-cysteine sulfoxide | TBDMS | 462 | N/A |
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile, polar compounds like this compound and its sulfoxide. To enhance detection, especially with UV or fluorescence detectors, pre-column derivatization is often employed. fishersci.fi
Several derivatization reagents have been successfully used for the analysis of ACSOs:
o-Phthaldialdehyde (OPA) : In the presence of a thiol like tert-butylthiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives, making it a popular choice for the analysis of ACSOs. fishersci.fi
Phenylisothiocyanate (PITC) : This reagent reacts with the amino group of the cysteine sulfoxides. The resulting derivatives can be detected by UV absorbance. researchgate.net
9-Fluorenylmethyl Chloroformate (FMOC) : FMOC is another common derivatizing agent that provides fluorescent derivatives, enabling sensitive detection. fishersci.fi
Dansyl Chloride (Dns-Cl) : This reagent also forms fluorescent derivatives with amino acids, offering high sensitivity. thegoodscentscompany.com
A typical HPLC analysis involves extraction of the compounds from the plant matrix, followed by derivatization and separation on a reversed-phase column (e.g., C18). researchgate.netfishersci.ca Gradient elution with a mobile phase consisting of an aqueous buffer (like sodium acetate) and an organic modifier (like acetonitrile) is commonly used to achieve separation of the various sulfoxides. researchgate.net
Table 2: Common Derivatization Reagents for HPLC Analysis of Cysteine Sulfoxides
| Derivatization Reagent | Abbreviation | Detection Method |
|---|---|---|
| o-Phthaldialdehyde/tert-butylthiol | OPA/t-BuSH | Fluorescence |
| Phenylisothiocyanate | PITC | UV Absorbance |
| 9-Fluorenylmethyl Chloroformate | FMOC | Fluorescence |
| Dansyl Chloride | Dns-Cl | Fluorescence |
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a superior technique for the comprehensive analysis of organosulfur compounds in complex matrices. fishersci.caperflavory.com Techniques like ultra-high-performance liquid chromatography (UHPLC) coupled to a QqTOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer provide high sensitivity, specificity, and the ability to identify and quantify a wide range of compounds without derivatization. fishersci.cafishersci.cawikidata.org
LC-HRMS is particularly advantageous for metabolomic studies, allowing for the simultaneous analysis of non-volatile precursors like this compound and its γ-glutamyl dipeptides, alongside their sulfoxides. perflavory.com This provides a more complete picture of the metabolic pathways of these sulfur compounds in plants and biological systems. fishersci.ca
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest before chromatographic analysis. fishersci.fi For plant materials like onion, a common initial step involves extraction with a solvent mixture such as methanol, chloroform, and water, or 80% ethanol (B145695) to extract both the ACSOs and their γ-glutamyl peptide precursors. researchgate.net
Further cleanup can be achieved using solid-phase extraction (SPE) cartridges. For instance, a combined approach using a Sep-Pak C18 cartridge followed by a Bond Elut SCX (strong cation exchange) cartridge can effectively clean up onion extracts for GC-MS analysis. nih.gov The analytes are eluted from the SCX cartridge with dilute ammonia. nih.gov Ion-exchange chromatography is another effective technique for fractionating the sample and isolating the amino acid fraction containing the cysteine sulfoxides. researchgate.net
As mentioned, derivatization is a key strategy, particularly for GC-MS and HPLC with UV or fluorescence detection.
For GC-MS : Tert-butyldimethylsilylation is a robust method for making the sulfoxides volatile. nih.govnih.gov
For HPLC : The choice of derivatization reagent depends on the available detection system and the specific requirements of the analysis. PITC derivatization, for example, involves reacting the dried sample extract with a solution of ethanol, triethylamine, and PITC. researchgate.net The resulting phenylthiocarbamoyl derivatives are then analyzed by HPLC. researchgate.net OPA, FMOC, and Dansyl-Cl are other widely used reagents that provide high sensitivity through fluorescence detection. fishersci.fithegoodscentscompany.com
Application in Complex Biological and Plant Matrices
The analytical methodologies described are routinely applied to quantify this compound and related compounds in a variety of complex samples.
Plant Matrices : The analysis of S-alk(en)yl-L-cysteine sulfoxides is fundamental to understanding the flavor chemistry of Allium species like onions and garlic. researchgate.netfishersci.cawikipedia.org HPLC and LC-HRMS methods have been used to quantify (+)-S-propyl-L-cysteine sulfoxide (propiin) along with other sulfoxides like methiin and isoalliin (B1237514) in different onion cultivars and to study how their concentrations change during storage. researchgate.netperflavory.com For example, studies have shown that in commercial onions, this compound sulfoxide can be present at concentrations of several milligrams per gram of fresh weight. nih.gov
Biological Matrices : These analytical methods are also applied to biological samples like human urine and plasma to study the bioavailability and metabolism of organosulfur compounds from the diet. fishersci.cawikipedia.org For instance, UHPLC-HRMS has been used to identify and quantify this compound and its metabolites in human urine after the consumption of black garlic. fishersci.ca Similarly, LC-MS/MS methods have been developed to measure related compounds like N-acetyl-S-(n-propyl)-l-cysteine, a mercapturic acid metabolite, in urine as a biomarker of exposure to certain volatile organic compounds. fishersci.co.uk The challenges in biological matrices include low analyte concentrations and significant matrix effects, which can be overcome with sensitive LC-MS/MS systems and the use of isotopically labeled internal standards. fishersci.se
Role of S Propyl L Cysteine in Environmental and Occupational Health
Biomarker for Xenobiotic Exposure (e.g., N-Acetyl-S-(n-propyl)-L-cysteine as biomarker for 1-Bromopropane (B46711) exposure)
The detection of S-Propyl-L-cysteine metabolites in biological samples is a key method for monitoring exposure to specific industrial chemicals. A prominent example is the use of its derivative, N-Acetyl-S-(n-propyl)-L-cysteine (AcPrCys), as a biomarker for occupational exposure to 1-bromopropane (1-BP). oup.comnih.gov 1-Bromopropane is a solvent used in various applications, including spray adhesives, and cleaning and degreasing agents. oup.comnih.govnih.gov
Research has established a direct relationship between the concentration of 1-BP in the workplace air and the levels of AcPrCys excreted in the urine of workers. nih.govoup.com This correlation allows for the assessment of an individual's exposure level to 1-BP. nih.gov Studies involving workers in industries such as foam cushion and adhesive manufacturing have demonstrated that urinary AcPrCys is an effective biomarker for monitoring exposure, particularly in individuals with high levels of exposure. nih.govoup.com
In one study, workers were categorized based on their job function (spraying vs. non-spraying roles), which corresponded to different levels of 1-BP exposure. The urinary AcPrCys levels showed a clear trend, with higher concentrations found in the more heavily exposed workers. nih.gov
| Job Category | Geometric Mean 1-BP TWA (ppm) | Urinary AcPrCys Trend | Statistical Significance |
| Sprayers | 92.4 | Higher Levels | P < 0.05 |
| Non-Sprayers | 10.5 | Lower Levels | P < 0.01 |
TWA: Time-Weighted Average. Data sourced from a study on workers using 1-BP spray adhesives. nih.gov
Another study at vapor degreasing facilities found similar results, where workers near the degreasers had higher 1-BP exposure and correspondingly higher levels of urinary metabolites compared to workers in more remote locations. nih.gov
| Worker Location | Geometric Mean 1-BP TWA (ppm) | 48-h Geometric Mean Urinary AcPrCys |
| Near Degreasers | 2.6 | 1.3 |
| Remote from Degreasers | 0.31 | 0.12 |
Data sourced from a study on workers at vapor degreasing facilities. nih.gov
While AcPrCys is a useful biomarker, some research has noted its presence in the urine of the general population, where exposure to 1-BP is expected to be limited. cdc.gov This suggests that other sources or endogenous metabolic processes might contribute to the background levels of this compound, raising questions about its absolute specificity for 1-BP. cdc.gov Alongside urinary AcPrCys, globin S-propyl cysteine adducts have also been investigated and show potential as biomarkers for 1-BP exposure. oup.comnih.gov
Metabolic Detoxification Pathways (Mercapturic Acid Pathway)
The formation of N-Acetyl-S-(n-propyl)-L-cysteine from xenobiotics like 1-bromopropane is a classic example of the mercapturic acid pathway. nih.gov This pathway is a major biochemical route for the detoxification and elimination of a wide range of electrophilic compounds, which are reactive molecules that can otherwise damage cellular components. tandfonline.comnih.gov
The mercapturic acid pathway involves a series of enzymatic steps:
Glutathione (B108866) Conjugation : The process begins in the liver, where the xenobiotic (e.g., 1-bromopropane) is conjugated with glutathione, a critical antioxidant. This reaction is typically catalyzed by glutathione S-transferases. nih.govtandfonline.com The resulting product is an S-n-propyl-glutathione intermediate. nih.gov
Enzymatic Cleavage : The S-n-propyl-glutathione conjugate is then sequentially broken down. First, a glutamyl residue is removed, followed by a glycinyl residue. This cleavage process results in the formation of the cysteine conjugate, S-n-propyl-L-cysteine. nih.govtandfonline.com
N-Acetylation : In the final step, which primarily occurs in the kidney, an acetyl group is added to the S-n-propyl-L-cysteine molecule. nih.govtandfonline.com This N-acetylation step produces the final mercapturic acid, N-Acetyl-S-(n-propyl)-L-cysteine.
Excretion : This final product is more water-soluble and is readily eliminated from the body, primarily through urine. nih.govnih.gov
This metabolic process effectively neutralizes the reactivity of the xenobiotic and facilitates its removal, representing a crucial defense mechanism. tandfonline.com The analysis of urinary mercapturic acids like AcPrCys, therefore, provides a non-invasive window into the body's metabolic response to chemical exposures. nih.gov
Future Research Directions and Therapeutic Potential
Elucidation of Complete Metabolic Pathways in Various Organisms
The metabolism of S-propyl-L-cysteine has been primarily investigated in rats, where it is known to be metabolized into several compounds. The major metabolite identified is the mercapturic acid, N-acetyl-S-propylcysteine. nih.gov Other metabolites isolated from rat urine include S-propylcysteine-S-oxide, N-acetyl-S-(2-hydroxypropyl)cysteine, S-(propylthio)lactate, S-(2,3-dihydroxypropyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine. nih.gov These findings have provided a foundational understanding of its metabolic pathways. nih.gov
However, the metabolic fate of this compound is not fully understood across a wide range of organisms. In humans, for instance, after the consumption of black garlic, this compound (deoxypropiin) is one of the main organosulfur compounds excreted in urine. unav.edumdpi.com It is believed to be a precursor to this compound sulfoxide (B87167) (propiin). unav.edumdpi.com The biosynthesis of sulfur-containing amino acids like cysteine involves different pathways in bacteria, plants, and animals. genome.jpgenome.jp Bacteria and plants can synthesize cysteine from serine, while animals often utilize a reverse transsulfuration pathway starting from methionine. genome.jpresearchgate.net
Future research should aim to delineate the complete metabolic pathways of this compound in humans and other relevant organisms. This includes identifying all intermediate and final metabolites, the enzymes involved in these transformations, and the tissues where these metabolic processes occur. A comprehensive understanding of its metabolism is crucial for assessing its bioavailability, bioactivity, and potential toxicity.
Deeper Understanding of Molecular Mechanisms in Biological Activities
This compound and its derivatives have demonstrated a range of biological activities, but the underlying molecular mechanisms are not yet fully elucidated. For example, this compound has shown more potent protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured rat hippocampal neurons compared to S-allyl-L-cysteine (SAC). nih.govscienceopen.comspandidos-publications.com This suggests a specific interaction with cellular components involved in the ER stress response. One proposed mechanism for related compounds like SAC is the direct suppression of calpain activity. nih.govscienceopen.com
Further research is needed to pinpoint the specific molecular targets of this compound. Investigating its interaction with key enzymes, signaling proteins, and transcription factors will provide a clearer picture of how it exerts its effects. Techniques such as multi-omics approaches can offer insights into the broader cellular response to this compound, including its impact on various metabolic and signaling pathways. frontiersin.org
Exploration of Synergistic Effects with Other Bioactive Compounds
The potential for synergistic interactions between this compound and other bioactive compounds is a promising area of research. In some cases, cysteine has been shown to enhance the antibacterial action of certain alkylating agents, indicating a synergistic effect. nih.gov Conversely, selenium, another micronutrient with health benefits, can form analogs of sulfur-containing flavor compounds in Allium species, which may lead to synergistic effects in cancer suppression. ashs.org
Future studies should systematically investigate the synergistic or antagonistic effects of this compound when combined with other phytochemicals, vitamins, minerals, and conventional drugs. This could lead to the development of more effective combination therapies for various conditions. Understanding these interactions is also important for formulating functional foods and dietary supplements.
Development of Novel Therapeutic Agents Based on this compound Structure
The chemical structure of this compound provides a foundation for the development of novel therapeutic agents. jcsp.org.pk Its demonstrated neuroprotective effects, for instance, make it a promising candidate for developing drugs to treat neurodegenerative diseases. nih.govscienceopen.comspandidos-publications.com Synthetic derivatives of S-allyl-L-cysteine, including this compound, have shown protective effects against neuronal cell death. ekb.eg
Medicinal chemists can modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. By creating a library of analogs, researchers can screen for compounds with improved therapeutic efficacy for specific diseases. The development of metal complexes with this compound is another avenue being explored to produce new beneficial effects. jcsp.org.pk
Biotechnological Applications in Functional Foods and Flavor Modulation
This compound and related cysteine S-conjugates are key precursors to flavor compounds in various foods. mdpi.com They are naturally present in Allium species and can also be formed during cooking through Maillard reactions. mdpi.com The enzymatic action of β-C-S lyases on these precursors generates volatile sulfur compounds that contribute significantly to the aroma of foods and beverages like wine and beer. mdpi.comresearchgate.net
This understanding opens up biotechnological applications for this compound in the food industry. It can be used as a flavor enhancer to impart a "kokumi" sensation, a rich and savory taste, to food products. google.com Furthermore, microorganisms with enhanced β-C-S lyase activity could be used in fermentation processes to modulate and enhance the flavor profiles of various foods. mdpi.comresearchgate.net The metabolization of cysteine conjugates by oral microbiota also plays a role in in-mouth flavor generation, suggesting that understanding these processes could lead to new strategies for flavor perception modulation. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for S-Propyl-L-cysteine, and how can purity be validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between L-cysteine and a propylating agent (e.g., alkyl halides) under basic conditions. For example, describes a modified procedure from du Vigneaud et al., where L-cystine reacts with propylating agents to form this compound. Purification methods include column chromatography or recrystallization, with characterization via NMR (e.g., δ 2.85–2.95 ppm for SCH₂ protons), IR (e.g., absence of allyl double bond peaks at 990 cm⁻¹), and mass spectrometry (e.g., m/z 161 for molecular ion) . Purity validation requires ≥95% HPLC/GC-MS analysis and confirmation of absence of isomers or byproducts.
Q. Which analytical techniques are critical for structural elucidation of this compound derivatives?
- Methodological Answer : Multidimensional spectroscopy is essential:
- ¹H/¹³C NMR : Assigns proton environments (e.g., SCH₂ vs. backbone CH groups) and carbon connectivity.
- IR Spectroscopy : Identifies functional groups (e.g., COO⁻ stretch at 1580 cm⁻¹) and monitors reaction progress (e.g., disappearance of thiol peaks).
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 161 for this compound) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 1 skin sensitizer) .
- Ventilation : Use fume hoods to avoid inhalation of vapors/mists.
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via approved waste streams .
- Documentation : Maintain Safety Data Sheets (SDS) and emergency contact information .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in:
- Sample Purity : Replicate synthesis and validate purity with orthogonal techniques (e.g., HPLC + NMR).
- Assay Conditions : Standardize cell culture models (e.g., ROS assays in HEK293 vs. primary cells) and control for pH/temperature.
- Data Interpretation : Apply statistical rigor (e.g., ANOVA with post-hoc tests) and cross-validate findings using in vitro/in vivo models. emphasizes iterative data triangulation (e.g., combining proteomics and enzymatic assays) to confirm mechanisms .
Q. What strategies optimize the reaction yield of this compound under mild conditions?
- Methodological Answer : Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of cysteine thiols .
- Catalysts : Use DMAP or DCC to activate carboxyl groups in derivative synthesis .
- Temperature Control : Reactions at 0–25°C minimize thiol oxidation.
- Stoichiometry : Excess propylating agent (1.5–2 eq) drives reaction completion. Monitor via TLC (Rf = 0.3 in butanol-acetic acid-water) .
Q. How can computational modeling guide the design of this compound analogs with enhanced stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate thiol-propyl interactions to predict bond stability.
- DFT Calculations : Optimize geometries for steric hindrance reduction (e.g., propyl chain orientation).
- ADMET Prediction : Use tools like SwissADME to forecast solubility and metabolic pathways. highlights integrating computational and experimental data for rational design .
Q. What methodologies ensure reproducibility in studies involving this compound?
- Detailed Protocols : Document synthesis steps, purification criteria, and instrument calibration.
- Open Data : Share raw spectra/chromatograms in supplementary materials.
- Collaborative Validation : Cross-lab replication using standardized reagents (e.g., USP Reference Standards) .
Data Reporting and Ethical Standards
Q. How should researchers address incomplete physicochemical data (e.g., LogPow, solubility) in publications?
- Methodological Answer :
- Experimental Determination : Use shake-flask methods for LogPow and UV-Vis for solubility.
- Computational Estimation : Apply QSPR models if empirical data are unavailable.
- Transparency : Clearly state limitations in the "Experimental" section per .
Q. What ethical considerations apply when studying this compound in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
